molecular formula C8H9BN2O2S B13348187 (5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid

(5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid

Cat. No.: B13348187
M. Wt: 208.05 g/mol
InChI Key: KNOJVYHWVJRNFA-UHFFFAOYSA-N
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Description

(5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative with a unique structure that combines an imidazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form the imidazole ring, followed by the incorporation of the thiophene ring through a series of coupling reactions . The boronic acid group is then introduced via a Suzuki coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis .

Industrial Production Methods

Industrial production of (5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while Suzuki coupling can produce various substituted aromatic compounds .

Scientific Research Applications

Chemistry

In chemistry, (5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Biology and Medicine

The imidazole ring is a common motif in many biologically active molecules, and the thiophene ring can enhance the compound’s binding affinity and specificity for certain biological targets .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and electronic devices. Its unique structure allows for the creation of materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of (5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid depends on its specific application. In drug design, the compound may interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The imidazole ring can act as a hydrogen bond donor or acceptor, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(2-Methyl-1H-imidazol-1-yl)thiophen-2-yl)boronic acid is unique due to the presence of both an imidazole and a thiophene ring, which provides a distinct set of chemical properties and reactivity. The boronic acid group further enhances its utility in various coupling reactions, making it a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C8H9BN2O2S

Molecular Weight

208.05 g/mol

IUPAC Name

[5-(2-methylimidazol-1-yl)thiophen-2-yl]boronic acid

InChI

InChI=1S/C8H9BN2O2S/c1-6-10-4-5-11(6)8-3-2-7(14-8)9(12)13/h2-5,12-13H,1H3

InChI Key

KNOJVYHWVJRNFA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)N2C=CN=C2C)(O)O

Origin of Product

United States

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